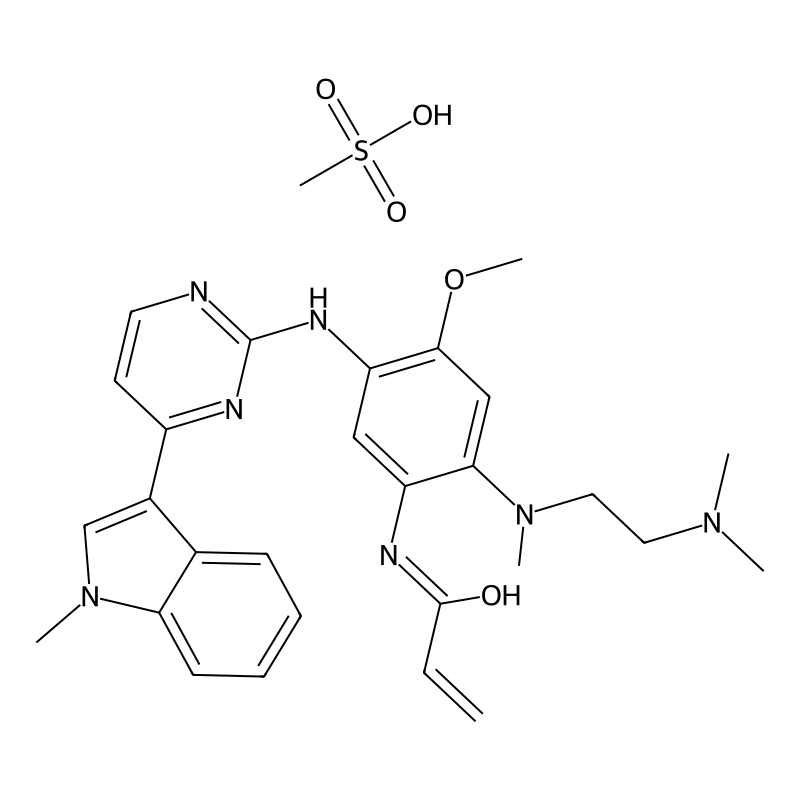

Osimertinib Mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Osimertinib mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target T790M resistance mutations while sparing wild-type EGFR. As the commercially approved active pharmaceutical ingredient (API) form, the mesylate salt is prioritized in procurement over the free base due to its optimized physicochemical properties. It exhibits high aqueous solubility across a broad physiological pH range (1.2 to 7.0) and excellent solid-state stability, which are critical for oral bioavailability[REFS-1, REFS-2]. By covalently binding to the C797 residue in the ATP-binding site of mutant EGFR, Osimertinib mesylate serves as the definitive benchmark compound for oncology research, assay development, and advanced pharmaceutical manufacturing targeting acquired TKI resistance.

References

Substituting Osimertinib mesylate with its free base or earlier-generation EGFR inhibitors fundamentally compromises both formulation viability and experimental validity. The free base exhibits poor aqueous solubility, classifying it as a BCS Class II compound, which leads to erratic dissolution profiles and unreliable bioavailability in in vivo models [1]. Furthermore, substituting with first- or second-generation TKIs like gefitinib or afatinib fails to replicate the critical T790M mutant selectivity, resulting in profound wild-type EGFR off-target effects and dose-limiting toxicities[2]. For formulation scientists and pharmacologists, utilizing the exact mesylate salt is non-negotiable to ensure reproducible pharmacokinetics, scalable manufacturing, and precise mutant-selective targeting.

References

- [1] Comparative Investigation on Mono- and Disalts of Osimertinib and Sulfonic Acid: Preparation, Characterization, Solubility, and Hygroscopicity Evaluation, Crystal Growth & Design, ACS Publications, 2026.

- [2] New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong?, Drug Design, Development and Therapy, Dove Press, 2016.

Aqueous Solubility and Formulation Suitability

Osimertinib mesylate is the commercially preferred API form due to its superior solubility profile compared to the free base. While the free base is classified as a BCS Class II compound with limited aqueous solubility, the mesylate salt demonstrates high solubility across the physiological pH range of 1.2 to 7.0[REFS-1, REFS-2]. This difference is critical for achieving reproducible dissolution and bioavailability in solid oral dosage forms.

| Evidence Dimension | Aqueous Solubility and pH Tolerance |

| Target Compound Data | High aqueous solubility across pH 1.2 to 7.0 |

| Comparator Or Baseline | Osimertinib free base (BCS Class II, limited pure water solubility) |

| Quantified Difference | Mesylate salt enables physiological pH-independent dissolution, overcoming the strict solubility limits of the free base. |

| Conditions | Aqueous media, physiological pH range (1.2-7.0) at 37°C |

Procuring the mesylate salt is mandatory for formulation scientists to ensure reliable in vivo dosing and to bypass the bioavailability bottlenecks of the free base.

Mutant vs. Wild-Type Kinase Selectivity Margin

A defining procurement advantage of Osimertinib over first- and second-generation TKIs is its profound selectivity for mutant EGFR over wild-type (WT) EGFR. In recombinant enzyme and cellular assays, Osimertinib exhibits an IC50 of ~11.4 nM for the L858R/T790M double mutant, compared to ~493.8 nM for WT EGFR, representing an approximate 43-fold to 200-fold selectivity margin[REFS-3, REFS-4]. In contrast, earlier TKIs like afatinib and gefitinib strongly inhibit WT EGFR, leading to dose-limiting toxicities.

| Evidence Dimension | IC50 Selectivity Margin (Mutant vs. WT EGFR) |

| Target Compound Data | IC50 ~11.4 nM (L858R/T790M) vs. ~493.8 nM (WT EGFR) |

| Comparator Or Baseline | First/Second-generation TKIs (e.g., Afatinib, Gefitinib) which lack significant WT-sparing margins |

| Quantified Difference | ~43-fold to 200-fold greater inhibition of mutated EGFR over WT EGFR for Osimertinib. |

| Conditions | In vitro recombinant enzyme assays and cellular growth models |

Buyers must select Osimertinib to develop targeted in vivo models that avoid the confounding wild-type EGFR toxicities (e.g., skin rash, diarrhea) inherent to earlier TKIs.

Scalable Manufacturability and API Purity

For industrial procurement, the synthetic processability of the API is paramount. Modern large-scale synthetic routes for Osimertinib mesylate utilize a streamlined one-pot amidation, elimination, and salt formation process that avoids the isolation of unstable aniline intermediates. This optimized route yields the mesylate salt at 99.87% purity with an overall yield of 77% across four steps[1]. This demonstrates superior manufacturability compared to traditional multi-step free base isolations that suffer from intermediate degradation.

| Evidence Dimension | Large-Scale Synthesis Yield and Purity |

| Target Compound Data | 99.87% purity, 77% overall yield (4 steps) |

| Comparator Or Baseline | Traditional step-wise synthesis requiring unstable aniline intermediate isolation |

| Quantified Difference | Streamlined mesylate salt formation eliminates intermediate degradation, securing >99% purity and high industrial yield. |

| Conditions | Large-scale 4-step industrial synthesis route |

High-yield, scalable synthesis routes ensure reliable batch-to-batch consistency and lower procurement costs for large-scale industrial buyers.

Potency in T790M-Mediated Resistance Models

Osimertinib mesylate serves as the definitive benchmark for overcoming T790M-mediated resistance. In H1975 (L858R/T790M) endogenous lung cancer cell lines, Osimertinib demonstrates an IC50 of <15 nM, significantly outperforming first-generation TKIs like gefitinib (IC50 > 1000 nM in resistant lines) and showing equivalent or superior reliability compared to other third-generation agents [REFS-3, REFS-4]. It covalently binds to the C797 residue, permanently disabling the mutant kinase.

| Evidence Dimension | Inhibitory Potency (IC50) in T790M Cell Lines |

| Target Compound Data | IC50 < 15 nM (H1975 cells) |

| Comparator Or Baseline | Gefitinib (IC50 > 1000 nM in resistant lines) |

| Quantified Difference | Osimertinib restores sub-15 nM potency in models where first-generation TKIs completely fail due to T790M steric hindrance. |

| Conditions | H1975 (L858R/T790M) cell line viability assays |

Procuring Osimertinib is essential for establishing a reliable positive control arm in any assay evaluating novel compounds against acquired EGFR-TKI resistance.

Solid Oral Dosage Formulation Development

Because Osimertinib mesylate overcomes the BCS Class II solubility limitations of the free base, it is the mandatory starting material for developing solid oral dosage forms. Formulation scientists rely on its high solubility across the physiological pH range (1.2-7.0) to ensure predictable dissolution kinetics and consistent in vivo bioavailability [1].

Positive Control in T790M Resistance Assays

In preclinical oncology screening, Osimertinib mesylate is procured as the gold-standard positive control for evaluating acquired resistance. Its sub-15 nM potency against L858R/T790M double mutants provides a reliable baseline against which novel next-generation inhibitors or combination therapies are benchmarked [2].

Industrial API Process Optimization

For chemical manufacturers and scale-up facilities, the mesylate salt form is prioritized due to its compatibility with streamlined, one-pot synthesis routes. Procuring or synthesizing the mesylate salt directly avoids the degradation of unstable aniline intermediates, ensuring industrial-scale outputs with >99.8% purity and high overall yields [3].

References

- [1] Comparative Investigation on Mono- and Disalts of Osimertinib and Sulfonic Acid: Preparation, Characterization, Solubility, and Hygroscopicity Evaluation, Crystal Growth & Design, ACS Publications, 2026.

- [2] Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer, Journal of Hematology & Oncology, 2016.

- [3] WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof, WIPO Patent Application, 2022.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J

Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID:

32274079; PubMed Central PMCID: PMC7139039.

2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2

Modulates Tumor Progression and Osimertinib Drug Resistance through the

EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii:

S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print]

PubMed PMID: 32272148.

3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient

with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib

without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi:

10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central

PMCID: PMC7109584.

4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of

Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative

Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi:

10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central

PMCID: PMC7103047.

5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F,

Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell

lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215.

doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199.

6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin

sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via

Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi:

10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624.

7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K,

Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell

Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res.

2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920.

8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M

Mutation is associated with the Clinical Benefits of Osimertinib Treatment in

Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar

4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID:

32231715; PubMed Central PMCID: PMC7097959.

9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant

NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii:

clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print]

PubMed PMID: 32217611.

10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a

Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020

Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.